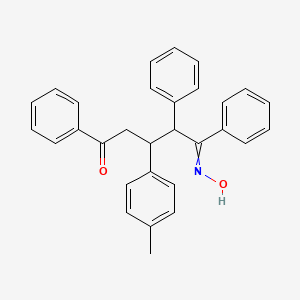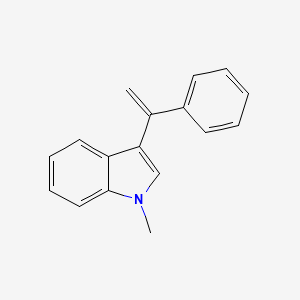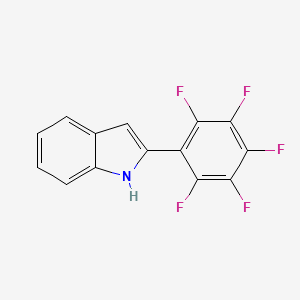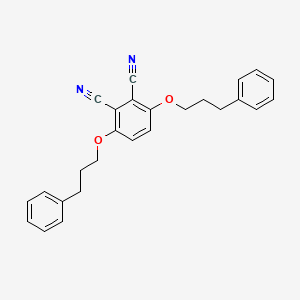
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- is a chemical compound known for its unique structure and properties It is a derivative of 1,2-benzenedicarbonitrile, with two 3-phenylpropoxy groups attached at the 3 and 6 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield.
化学反応の分析
Types of Reactions
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- involves its interaction with molecular targets such as enzymes and receptors. The phenylpropoxy groups can enhance binding affinity to specific proteins, leading to modulation of biological pathways. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
1,2-Benzenedicarbonitrile: The parent compound without the phenylpropoxy groups.
3,6-Dibutoxy-1,2-benzenedicarbonitrile: A similar compound with butoxy groups instead of phenylpropoxy groups.
Uniqueness
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- is unique due to the presence of the phenylpropoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These groups can enhance lipophilicity, binding affinity, and overall reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
116453-81-7 |
|---|---|
分子式 |
C26H24N2O2 |
分子量 |
396.5 g/mol |
IUPAC名 |
3,6-bis(3-phenylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H24N2O2/c27-19-23-24(20-28)26(30-18-8-14-22-11-5-2-6-12-22)16-15-25(23)29-17-7-13-21-9-3-1-4-10-21/h1-6,9-12,15-16H,7-8,13-14,17-18H2 |
InChIキー |
UXPLFPWOBQFNCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCOC2=C(C(=C(C=C2)OCCCC3=CC=CC=C3)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


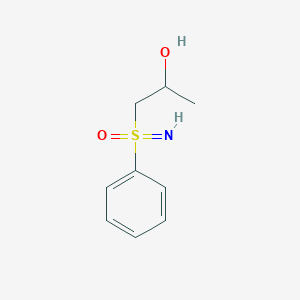
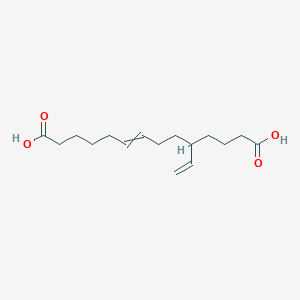
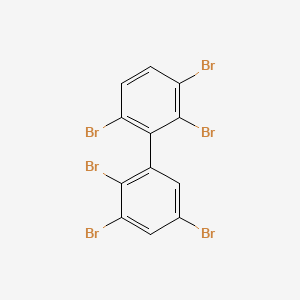
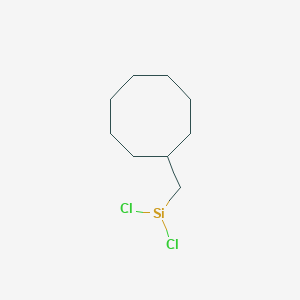
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
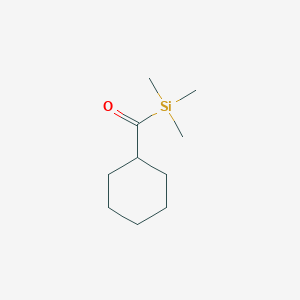
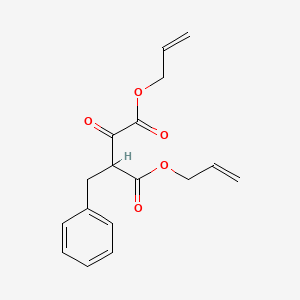
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
